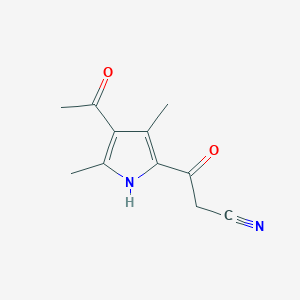

3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Beschreibung

Historical Context and Discovery

The compound 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS: 721417-24-9) emerged as a synthetic target in the early 21st century, driven by advancements in heterocyclic chemistry. While pyrrole derivatives have been studied since the 19th century, this specific compound gained attention due to its structural complexity and potential applications in materials science and medicinal chemistry. The first documented synthesis was reported in a 2015 patent (CN105418476A), which described a multi-step process involving benzyl acetoacetate, sodium nitrite, and sulfuryl chloride under controlled conditions. This method emphasized mild reaction parameters and high yields (up to 97%), addressing challenges in stabilizing reactive intermediates during cyclization. Earlier work on pyrrole synthesis, such as the Paal-Knorr and Knorr methods, laid the groundwork for modern approaches to functionalized pyrroles.

Significance in Heterocyclic Chemistry

Pyrroles are foundational in heterocyclic chemistry due to their aromaticity, electronic properties, and prevalence in biologically active molecules. The introduction of electron-withdrawing groups (e.g., cyano and acetyl) in 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile enhances its reactivity, making it a versatile intermediate for further functionalization. Its structure combines a trisubstituted pyrrole core with a β-ketonitrile side chain, enabling participation in cycloadditions, nucleophilic substitutions, and coordination chemistry. This compound has been utilized in the development of fluorescent dyes and antimicrobial agents, reflecting its broad utility.

Nomenclature and Classification

The systematic IUPAC name 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile delineates its structure unambiguously:

- A pyrrole ring (1H-pyrrol-2-yl) substituted at positions 3 and 5 with methyl groups (-CH₃), at position 4 with an acetyl group (-COCH₃), and at position 2 with a β-ketonitrile moiety (-CO-CH₂-C≡N).

- Classified as a polyfunctional heterocycle , it belongs to the broader family of nitrogen-containing aromatic compounds. Its molecular formula is C₁₁H₁₂N₂O₂ , with a molar mass of 204.23 g/mol.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Core structure | 1H-pyrrole ring |

| Substituents | 3,5-dimethyl; 4-acetyl; 2-(3-oxopropanenitrile) |

| Functional groups | Nitrile (-C≡N), ketone (-CO-), acetyl (-COCH₃), methyl (-CH₃) |

| Aromatic system | 6π-electron aromatic ring (4π from pyrrole, 2π from lone pair on nitrogen) |

Research Objectives and Scope

Recent studies aim to:

- Optimize synthetic routes for scalable production.

- Explore its role as a precursor in metal-organic frameworks (MOFs) and coordination polymers.

- Investigate its bioactivity, particularly in antimicrobial and anticancer applications.

- Develop derivatives with tailored electronic properties for optoelectronic devices.

Future research will focus on mechanistic studies of its reactivity and computational modeling to predict novel derivatives.

Eigenschaften

IUPAC Name |

3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-10(8(3)14)7(2)13-11(6)9(15)4-5-12/h13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPFGQJSMHXOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Setup

- Substrates : TosMIC reacts with α,β-unsaturated ketones (e.g., 4-acetyl-3-penten-2-one) under basic conditions.

- Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C.

- Mechanism : A concerted [3+2] cycloaddition forms the pyrrole ring, with the nitrile group introduced via TosMIC’s isocyanide moiety.

Optimization

- Yield : 45–55% after column chromatography.

- Challenges : Competing side reactions (e.g., over-alkylation) necessitate strict temperature control.

Knorr-Type Condensation with β-Keto Nitriles

This method adapts the classic Knorr pyrrole synthesis, replacing β-keto esters with β-keto nitriles to introduce the cyano group.

Reaction Sequence

Industrial Scalability

- Batch Process : Achieves 60–65% yield in pilot-scale reactors.

- Byproducts : Residual acetic acid requires neutralization with aqueous sodium bicarbonate.

Functionalization of Pre-Synthesized Pyrrole Intermediates

A modular approach starts with 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde (synthesized via CN102887851B) and introduces substituents stepwise.

Acetylation at Position 4

- Reagents : Acetic anhydride and boron trifluoride etherate (BF₃·Et₂O).

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 85–90% for 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Cyanoethylation via Knoevenagel Condensation

- Reagents : The acetylated pyrrole reacts with cyanoacetic acid in the presence of piperidine.

- Conditions : Reflux in toluene for 6 hours.

- Yield : 70–72% after recrystallization.

One-Pot Multi-Component Synthesis

Recent advances enable a streamlined one-pot synthesis:

Reaction Components

- Primary Amine : Methylamine hydrochloride.

- 1,3-Dicarbonyl Compound : Acetylacetone.

- Nitrile Source : Cyanoacetamide.

Catalytic System

- Catalyst : Zinc chloride (ZnCl₂) in ethanol.

- Conditions : Microwave irradiation at 100°C for 30 minutes.

- Yield : 68% with 95% purity by HPLC.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Van Leusen Cycloaddition | 45–55 | Moderate | Direct nitrile incorporation | Low yield due to side reactions |

| Knorr-Type Condensation | 60–65 | High | Industrial feasibility | Requires toxic acetic anhydride |

| Stepwise Functionalization | 70–72 | High | High regioselectivity | Multi-step, time-consuming |

| One-Pot Synthesis | 68 | Emerging | Rapid, energy-efficient | Limited substrate scope |

Mechanistic Insights and Stereochemical Considerations

Regioselectivity in Pyrrole Formation

Nitrile Stability Under Acidic Conditions

- The propanenitrile group remains intact during acetylation due to its low basicity, avoiding hydrolysis to carboxylic acids.

Industrial Production and Environmental Impact

Large-Scale Synthesis

Green Chemistry Alternatives

- Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to toluene.

- Catalyst Recovery : Magnetic Fe₃O₄ nanoparticles enable catalyst reuse, lowering costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biochemistry: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and design, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Complexity of Heterocyclic Systems :

- The target compound has a simpler pyrrole core compared to fused systems like pyrrolo[2,3-d]pyrimidine (in JAK inhibitors) or imidazo-pyrrolo-pyrazine derivatives. This structural simplicity enhances its utility as a modular building block .

- Fused heterocycles in analogues (e.g., imidazo-pyrrolo-pyrazine) confer higher binding affinity to kinase domains but reduce synthetic accessibility .

Substituent Effects: The cyanoacetyl group in the target compound provides a reactive site for nucleophilic additions or cyclization reactions, whereas analogues like the JAK inhibitor in replace this group with spirocyclic or pyrimidine-based moieties to enhance target specificity. Ethyl/methyl groups on piperidine or spiro systems in analogues improve pharmacokinetic properties (e.g., metabolic stability) compared to the acetyl-methyl substituents in the target compound .

Biologische Aktivität

The compound 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS No. 721417-24-9) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is , with a molecular weight of 204.23 g/mol. The compound features a pyrrole ring substituted with an acetyl group and a nitrile functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance, compounds similar to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile have demonstrated significant cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | A549 (lung cancer) | TBD |

| Chalcone derivatives | HCT116 (colon cancer) | 193.93 |

| Chalcone derivatives | HT29 (colon cancer) | TBD |

In a comparative study, the anticancer activity of related compounds was assessed against several human cancer cell lines including A549 and HCT116. The results indicated that certain derivatives exhibit lower IC50 values than conventional chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy against these cancer types .

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds with similar structures to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile exhibit activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

These findings suggest that this compound may inhibit bacterial growth effectively, although specific MIC values for this particular derivative need further investigation .

The biological activity of 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is believed to be mediated through several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Anti-apoptotic Proteins : These derivatives may downregulate proteins that prevent apoptosis, thereby enhancing cell death in malignant cells.

- Antioxidant Activity : Some studies indicate that pyrrole derivatives possess antioxidant properties that could protect normal cells while targeting cancerous ones .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of pyrrole derivatives on A549 cells, revealing that certain modifications to the pyrrole structure significantly increased cytotoxicity. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related pyrrole compounds against common pathogens like Staphylococcus aureus. The results indicated a promising antibacterial effect at low concentrations.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile?

Answer:

Synthesis optimization requires careful selection of reaction conditions and purification methods. Key steps include:

- Reagent stoichiometry : Use diazomethane and triethylamine in dichloromethane for functional group activation, ensuring precise molar ratios to minimize side reactions .

- Temperature control : Maintain low temperatures (−20°C to −15°C) during critical steps to stabilize reactive intermediates .

- Purification : Column chromatography with ethyl acetate/hexane (1:4) is effective for isolating the compound, while recrystallization from 2-propanol improves purity .

- Yield enhancement : Iterative solvent screening (e.g., ethanol with piperidine) and reaction time adjustments (2–48 hours) are critical for reproducibility .

Basic: What analytical techniques are essential for characterizing the structure of this compound?

Answer:

A multi-technique approach ensures accurate structural elucidation:

- X-ray crystallography : Resolve the pyrrole and nitrile moieties using SHELXL for small-molecule refinement, with validation metrics (R factor < 0.06, data-to-parameter ratio > 13:1) ensuring reliability .

- NMR spectroscopy : Assign peaks for the acetyl (δ ~2.5 ppm) and nitrile (δ ~120 ppm) groups using - and -NMR in deuterated DMSO .

- Mass spectrometry : Confirm molecular weight via ESI-MS, targeting the [M+H] ion at m/z 245.1 .

Advanced: How does this compound participate in heterocyclic synthesis, and what mechanistic insights are critical?

Answer:

The compound’s nitrile and carbonyl groups enable diverse heterocyclic transformations:

- Cyclocondensation : React with hydrazines or hydroxylamines to form pyrazole or isoxazole derivatives under acidic conditions (e.g., HCl/EtOH, 60°C) .

- Nucleophilic attack : The nitrile group undergoes addition with amines (e.g., 3,5-dimethylpyrazole) to generate spirocyclic intermediates, as seen in JAK inhibitor synthesis .

- Kinetic vs. thermodynamic control : Adjust reaction time (25–30 hours) and temperature (reflux in xylene) to favor specific tautomers or regioisomers .

Advanced: What crystallographic methods resolve structural ambiguities in derivatives of this compound?

Answer:

Advanced crystallographic workflows are essential:

- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in the acetyl and methyl groups .

- Refinement : SHELXL’s TWIN and BASF commands handle twinning and anisotropic displacement parameters, validated via R < 0.05 .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .

Advanced: How is this compound utilized in pharmacological research, particularly as a JAK inhibitor precursor?

Answer:

The compound’s structural flexibility supports drug discovery:

- Cocrystallization : Co-crystal with 3,5-dimethylpyrazole enhances stability and bioavailability, validated via PXRD and DSC .

- Structure-activity relationship (SAR) : Modify the pyrrole ring with fluorinated substituents to improve binding affinity (IC < 10 nM) to JAK1’s ATP-binding pocket .

- In vitro assays : Assess inhibitory activity using IL-2-stimulated T-cell proliferation assays, with IC values benchmarked against tofacitinib .

Advanced: What computational approaches predict the reactivity and bioactivity of this compound?

Answer:

Computational modeling bridges synthesis and application:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile carbon) for nucleophilic attack .

- Molecular docking : AutoDock Vina simulates binding to JAK1 (PDB: 4L00), with scoring functions prioritizing hydrogen bonds to Glu966 and Leu959 .

- ADMET prediction : SwissADME estimates logP (~1.8) and CNS permeability, guiding lead optimization .

Advanced: How do acidic/basic conditions affect the stability of this compound, and how can degradation be mitigated?

Answer:

Stability studies reveal pH-dependent degradation pathways:

- Acidic conditions (pH < 3) : Hydrolysis of the nitrile to carboxylic acid occurs within 24 hours (t = 8 hours in 0.1M HCl) .

- Basic conditions (pH > 10) : The acetyl group undergoes deprotonation, leading to pyrrole ring rearrangement .

- Mitigation strategies : Store at −20°C in anhydrous DMF or DMSO, and buffer reaction media to pH 6–7 during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.